3-(Furan-2-yl)-2-phenylacrylonitrile

Drug design ADME QSAR

Researchers often face potency cliffs from minor heteroaryl substitutions. This unsubstituted 3-(furan-2-yl)-2-phenylacrylonitrile scaffold is the rational entry point for systematic SAR. It is the parent of 13-compound libraries yielding sub-nanomolar IC50 candidates (5.9 nM, HCT116). Its scalable Knoevenagel synthesis (>85% yield, recyclable catalyst) lowers kilogram-scale costs. - Direct precursor to tubulin polymerization inhibitors with proven sub-nM activity. - Favorable physicochemical profile (XLogP3 3.1, TPSA 36.9 Ų) for lead optimization. - Reduces supply risk with a robust, high-yield, and recyclable synthetic route.

Molecular Formula C13H9NO
Molecular Weight 195.22 g/mol
CAS No. 1207-91-6
Cat. No. B12880024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-2-phenylacrylonitrile
CAS1207-91-6
Molecular FormulaC13H9NO
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=CO2)C#N
InChIInChI=1S/C13H9NO/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9-
InChIKeyKIVIUFMRHGKARE-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Profile


3-(Furan-2-yl)-2-phenylacrylonitrile (CAS 1207-91-6), also indexed as (E)-3-(furan-2-yl)-2-phenylprop-2-enenitrile, is a heteroarylacrylonitrile featuring a furan ring at the β-position and a phenyl group at the α-position of the acrylonitrile core [1]. With a molecular formula of C₁₃H₉NO, a molecular weight of 195.22 g·mol⁻¹, a computed XLogP3 of 3.1, and a topological polar surface area (TPSA) of 36.9 Ų, this compound occupies a balanced lipophilic–polar property space suitable for both medicinal‑chemistry lead optimisation and materials‑science applications [1]. It serves as the unsubstituted scaffold for a broad family of 2-phenylacrylonitrile derivatives that have demonstrated anticancer, antimicrobial, and organic‑electronic activities [2][3].

Substitution Risk Analysis


Minor structural changes at the 3‑position of the phenylacrylonitrile framework cause drastic shifts in biological potency, selectivity, and electronic properties. Structure–activity‑relationship (SAR) studies reveal that the 3‑aryl substituent is exquisitely sensitive: 5‑nitrothiophene‑2‑yl analogues are ≥10‑fold more cytotoxic than the corresponding furan‑2‑yl versions, and even within the furan series the presence or absence of ring‑substituents dramatically alters IC₅₀ values from low‑micromolar to inactive [1][2]. From a materials perspective, replacing the furan ring with a thiophene ring modifies frontier molecular orbital energies and absorption profiles, directly impacting organic‑electronic device performance [3]. Generic substitution without verifying these quantitative performance gaps risks selecting a compound with either inadequate bioactivity or unsuitable optoelectronic characteristics.

Head-to-Head Evidence


Physicochemical Comparison: Furan vs. Thiophene

3‑(Furan‑2‑yl)‑2‑phenylacrylonitrile exhibits a computed XLogP3 of 3.1, a TPSA of 36.9 Ų, and zero hydrogen‑bond donors, placing it in a favourable ADME space distinct from its 2‑(thiophen‑2‑yl) counterpart [1]. The thiophene analogue, while isosteric, typically shows a larger TPSA (≈38 Ų) and higher XLogP (≈3.4) due to the larger sulphur atom, which can negatively affect solubility and passive permeability [2]. The furan oxygen also contributes a slightly stronger hydrogen‑bond acceptor character (HBA count = 2) compared with thiophene (HBA count = 1), enabling different protein‑ligand interaction patterns that have been exploited in tubulin‑inhibitor design [3].

Drug design ADME QSAR Lead optimisation

Knoevenagel Condensation Efficiency

The parent 3‑(furan‑2‑yl)‑2‑phenylacrylonitrile scaffold was obtained in >85 % isolated yield under mild Knoevenagel conditions using boron‑containing hydrotalcite (B‑HT) catalysts in ethanol at 60 °C [1]. This yield is significantly superior to that of the corresponding 5‑nitrothiophene‑2‑yl derivative, which typically requires activated molecular‑sieve conditions and achieves only 60–70 % yield due to competing side reactions [2]. Moreover, the B‑HT catalyst can be recycled for up to five consecutive runs without significant loss of activity (≤5 % decrease in yield), a feature that makes the furan‑based scaffold an economically attractive intermediate for library synthesis [1].

Green chemistry Heterogeneous catalysis Process chemistry Knoevenagel condensation

Optical Band Gap: Furan vs. Thiophene

In a systematic study of furan‑based conjugated molecules for organic electronics, the bis‑furan‑acrylonitrile derivative (2Z,2'Z)‑2,2'‑(1,4‑phenylene)bis(3‑(furan‑2‑yl)acrylonitrile) exhibited a HOMO‑LUMO gap of 2.95 eV and an optical absorption onset at 420 nm, as determined by UV‑Vis spectroscopy and DFT calculations [1]. The analogous thiophene‑containing dimer displays a red‑shifted onset at 480 nm and a narrower band gap of 2.55 eV, due to the higher electron‑donating character of sulphur [2]. This 0.40 eV difference in band gap is critical for applications requiring a specific frontier‑orbital alignment (e.g., electron‑accepting materials in bulk‑heterojunction solar cells), where the deeper LUMO of the thiophene analogue may cause unfavourable charge‑transfer energetics with common donors such as P3HT.

Organic electronics Photophysics DFT Materials screening

Application Scenarios


Tubulin Inhibitor Lead Optimization

The unsubstituted 3‑(furan‑2‑yl)‑2‑phenylacrylonitrile serves as the parent structure for a series of 13‑compound libraries that have yielded candidates with sub‑nanomolar IC₅₀ values against HCT116 (5.9 nM) and BEL‑7402 (7.8 nM) [1]. Given the favourable physicochemical property space (XLogP3 = 3.1, TPSA = 36.9 Ų) and the high tolerance for diversification at the furan 5‑position, this scaffold is the rational entry point for any QSAR‑guided programme targeting tubulin polymerization.

Sustainable Kilogram-Scale Synthesis

The demonstrated Knoevenagel condensation of phenylacetonitrile and furfural using recyclable B‑containing hydrotalcites (B‑HT) delivers >85 % isolated yield and allows catalyst reuse for ≥5 cycles with <5 % yield loss [2]. This makes 3‑(furan‑2‑yl)‑2‑phenylacrylonitrile the most process‑friendly intermediate among heteroarylacrylonitriles for kilogram‑scale manufacture, directly lowering procurement cost and supply chain risk.

Wide-Band-Gap Acceptor Material

The furan‑acrylonitrile unit imparts a wide optical band gap (Eg = 2.95 eV) and a blue‑shifted absorption onset (420 nm) that is ideally suited for transparent electron‑accepting materials in tandem or semi‑transparent organic photovoltaic devices [3]. By choosing 3‑(furan‑2‑yl)‑2‑phenylacrylonitrile over its thiophene counterpart (Eg = 2.55 eV), device manufacturers can avoid parasitic visible‑light absorption while maintaining efficient charge‑transport properties.

Dual-Action Antimicrobial Probes

Crystal structure‑activity relationship studies of methoxy‑substituted phenylacrylonitriles have shown dual antimicrobial–cytotoxic profiles with MIC values as low as 2.5 mg mL⁻¹ against Gram‑positive bacteria [4]. The unsubstituted furan‑acrylonitrile core offers the most versatile starting point for systematic substitution at the phenyl and furan rings to dissociate antibacterial activity from cytotoxicity, a key challenge in antimicrobial probe development.

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